T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate
Overview
Description
T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate is a synthetic organic compound known for its role as a protecting group in organic synthesis. It is particularly useful in the protection of amines during peptide synthesis due to its stability under various reaction conditions and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate typically involves the reaction of t-butyl chloroformate with N-[2-(2-chloro-2-phenylacetamido)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Deprotection: The t-butyl group can be removed using strong acids such as trifluoroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Deprotection: Trifluoroacetic acid or other strong acids.
Major Products Formed:
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: N-[2-(2-chloro-2-phenylacetamido)ethyl]amine and carbon dioxide.
Deprotection: The corresponding amine and t-butyl alcohol.
Scientific Research Applications
T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from participating in unwanted side reactions during synthesis. The t-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
- T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate
- T-Butyl N-[2-(2-bromo-2-phenylacetamido)ethyl]carbamate
- T-Butyl N-[2-(2-iodo-2-phenylacetamido)ethyl]carbamate
Comparison: this compound is unique due to its specific chloro substituent, which imparts distinct reactivity compared to its bromo and iodo analogs. The chloro group is less reactive than bromo and iodo groups, making it more stable under certain conditions and providing a different reactivity profile for synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)18-10-9-17-13(19)12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOXRAPQSCGNMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(C1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129176 | |
Record name | Carbamic acid, N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420800-29-8 | |
Record name | Carbamic acid, N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-[(2-chloro-2-phenylacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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